2-Heptynal diethyl acetal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1-diethoxyhept-2-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXTVBJJMIROGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171283 | |

| Record name | 2-Heptyn-1-al-diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18232-30-9 | |

| Record name | 2-Heptyn-1-al-diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018232309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Heptyn-1-al-diethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Heptynal Diethyl Acetal

This guide provides a comprehensive overview of the chemical properties of 2-Heptynal diethyl acetal (also known as 1,1-diethoxyhept-2-yne), tailored for researchers, scientists, and professionals in drug development. This document delves into its structural characteristics, physicochemical properties, reactivity, and applications, with a focus on the practical insights relevant to a laboratory and process development setting.

Compound Identity and Structural Elucidation

This compound is an organic molecule that incorporates both an alkyne and an acetal functional group. This unique combination makes it a valuable intermediate in organic synthesis.[1]

IUPAC Name: 1,1-diethoxyhept-2-yne CAS Registry Number: 18232-30-9 Molecular Formula: C₁₁H₂₀O₂ Molecular Weight: 184.28 g/mol [2][3]

The structure consists of a seven-carbon chain with a triple bond located between the second and third carbon atoms. The first carbon atom is protected as a diethyl acetal.[1]

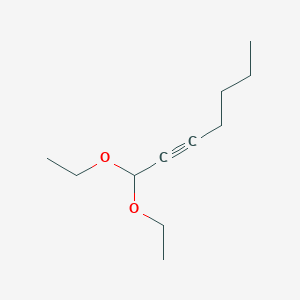

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some variations in reported values exist in the literature, which can be attributed to differences in measurement conditions and sample purity.

| Property | Value | Source(s) |

| Physical State | Colorless liquid | [1] |

| Odor | Sweet and fruity | [1] |

| Density | 0.877 - 0.892 g/cm³ | [1][4] |

| Boiling Point | 246.1 °C at 760 mmHg | [1][4] |

| 99-100 °C at 13 mmHg | [1] | |

| Flash Point | 80.4 °C | [1][4] |

| Refractive Index | 1.44 | [1][4] |

| LogP | 3.72 (Predicted) | [4] |

Spectroscopic Characterization

While a comprehensive, publicly available dataset of experimental spectra for this compound is limited, we can predict the key spectroscopic features based on its structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the butyl group at the end of the alkyne, the ethoxy groups of the acetal, and the methine proton of the acetal.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will be distinguished by the signals from the sp-hybridized carbons of the alkyne bond, typically in the range of 70-90 ppm. The acetal carbon (C1) would appear further downfield.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption for the C≡C triple bond, which is typically weak for internal alkynes, around 2200-2260 cm⁻¹. Strong C-O stretching bands for the acetal will be prominent in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 184. Subsequent fragmentation would likely involve the loss of ethoxy groups and cleavage of the alkyl chain.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its two primary functional groups: the acetal and the internal alkyne.

The Acetal Group: A Protecting Group

The diethyl acetal serves as a robust protecting group for the aldehyde functionality.[1] Acetals are stable under neutral to strongly basic conditions, which allows for selective reactions to be carried out on the alkyne portion of the molecule without affecting the aldehyde.[1]

Deprotection (Hydrolysis): The aldehyde can be readily regenerated by treating the acetal with aqueous acid.[1] This reversibility is a key feature of its utility as a protecting group.

Caption: Acid-catalyzed hydrolysis of this compound.

The Alkyne Group: A Hub for Further Functionalization

The internal triple bond provides a site for a variety of chemical transformations.[1]

-

Addition Reactions: The alkyne can undergo various addition reactions, such as hydrogenation to form the corresponding alkene or alkane, halogenation, and hydrohalogenation.

-

Reductions: Selective reduction of the alkyne to a cis-alkene can be achieved using Lindlar's catalyst, while reduction with sodium in liquid ammonia typically yields the trans-alkene.

-

Metal-Catalyzed Coupling Reactions: The alkyne can participate in various coupling reactions, such as the Sonogashira, Heck, and other cross-coupling reactions, to form more complex molecules.[1]

Synthesis

General Experimental Protocol for Acetal Formation

-

To a solution of the aldehyde (1 equivalent) in an excess of anhydrous ethanol (used as both reactant and solvent), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

The reaction mixture is typically heated to reflux. To drive the equilibrium towards the acetal product, the water formed during the reaction must be removed. This is often accomplished using a Dean-Stark apparatus.

-

The reaction progress is monitored by a suitable technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is cooled, and the acid catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).

-

The product is then extracted with an organic solvent, washed, dried, and purified, typically by distillation under reduced pressure.

Sources

Physical properties like boiling point and density of 2-Heptynal diethyl acetal

An In-Depth Technical Guide to 2-Heptynal Diethyl Acetal: Structure, Nomenclature, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptynal diethyl acetal, systematically known as 1,1-diethoxyhept-2-yne, is a versatile bifunctional organic molecule that holds significant potential in synthetic chemistry. Its structure, which combines a protected aldehyde in the form of a diethyl acetal and a reactive internal alkyne, makes it a valuable building block for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[1] The acetal group serves as a stable protecting group for the otherwise reactive aldehyde functionality, allowing for selective transformations at the alkyne terminus.[1] This guide provides a comprehensive overview of the structure, nomenclature, synthesis, reactivity, and applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Molecular Structure and Nomenclature

The unique chemical architecture of this compound dictates its reactivity and synthetic applications. A thorough understanding of its structure and the conventions governing its naming is fundamental for any researcher working with this compound.

Systematic and Common Nomenclature

The naming of this compound can follow several conventions, with the IUPAC name being the most precise and universally recognized.

-

IUPAC Name: 1,1-diethoxyhept-2-yne[1]

-

Common Name: this compound[1]

-

CAS Registry Number: 18232-30-9[2]

The IUPAC name, 1,1-diethoxyhept-2-yne, provides a clear and unambiguous description of the molecule's structure. "Hept" indicates a seven-carbon chain, "-2-yne" specifies a carbon-carbon triple bond located at the second carbon, and "1,1-diethoxy" denotes two ethoxy groups attached to the first carbon. The common name, this compound, is derived from the parent aldehyde, 2-heptynal, and indicates the presence of a diethyl acetal protecting group.

Key Structural Features

This compound possesses a linear seven-carbon backbone. The key functional groups are the diethyl acetal at the C1 position and the internal alkyne between C2 and C3.[1]

-

Acetal Group: The diethyl acetal at C1 consists of a central carbon atom single-bonded to a hydrogen, the C2 of the heptynal chain, and two ethoxy (-OCH2CH3) groups. This group is stable under neutral to strongly basic conditions but is readily hydrolyzed back to the aldehyde under acidic conditions.[1][3] This pH-dependent stability is a cornerstone of its utility as a protecting group.

-

Alkyne Group: The internal carbon-carbon triple bond between C2 and C3 is a region of high electron density, making it susceptible to a variety of chemical transformations. These include addition reactions, reductions, and coupling reactions, providing a versatile handle for molecular elaboration.[4]

The spatial arrangement of the molecule is largely dictated by the sp-hybridized carbons of the alkyne, which enforce a linear geometry in that region of the carbon chain. The sp3-hybridized carbons of the acetal and the remaining alkyl chain adopt a tetrahedral geometry.

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented in the table below. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value |

| Molecular Formula | C₁₁H₂₀O₂ |

| Molecular Weight | 184.28 g/mol |

| Boiling Point | 99-100 °C at 13 mmHg |

| Density | 0.877 g/cm³ |

| Refractive Index | 1.434 |

| ¹H NMR (Predicted) | δ ~4.8-5.0 (t, 1H, CH(OEt)₂), 3.4-3.7 (m, 4H, OCH₂CH₃), 2.1-2.3 (t, 2H, CH₂C≡C), 1.4-1.6 (m, 4H, CH₂CH₂CH₃), 1.1-1.3 (t, 6H, OCH₂CH₃), 0.8-1.0 (t, 3H, CH₂CH₃) |

| ¹³C NMR (Predicted) | δ ~100-105 (CH(OEt)₂), 80-90 (C≡C), 60-65 (OCH₂CH₃), 30-35 (alkyl CH₂), 20-25 (alkyl CH₂), 18-22 (CH₂C≡C), 15-18 (OCH₂CH₃), 13-16 (alkyl CH₃) |

| IR (KBr, cm⁻¹) | ~2960-2850 (C-H stretch), ~2250 (C≡C stretch, weak), ~1120-1050 (C-O stretch) |

| Mass Spec (EI) | m/z 155 ([M-OEt]⁺), 129, 115, 103, 75, 47 |

Note: Predicted NMR data is based on general chemical shift ranges for similar functional groups.[5][6] The mass spectrum of the homologous compound 1,1-diethoxyoct-2-yne shows characteristic fragmentation patterns for acetals, including the loss of an ethoxy group.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a terminal alkyne. The following protocol outlines a plausible and efficient laboratory-scale synthesis.

Experimental Protocol: Synthesis from 1-Hexyne

This synthesis involves the deprotonation of a terminal alkyne to form a potent nucleophile, which then reacts with an appropriate electrophile to introduce the acetal-protected aldehyde functionality.

Step 1: Lithiation of 1-Hexyne

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) to the stirred THF.

-

To this solution, add 1-hexyne dropwise, ensuring the temperature remains below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium hexynide.

Step 2: Reaction with Ethyl Formate

-

To the solution of lithium hexynide, add ethyl formate dropwise, maintaining the temperature at -78 °C. The reaction is typically rapid.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

This protocol is based on established methods for the synthesis of alkynyl acetals.[7][8][9]

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound provides a rich platform for a variety of chemical transformations, making it a valuable intermediate in multistep syntheses.

Reactions of the Acetal Group

The primary reaction of the acetal is its deprotection to reveal the aldehyde functionality. This is typically achieved under acidic conditions, often using aqueous acid.[3][10] The regenerated aldehyde can then participate in a wide range of classical carbonyl reactions, such as Wittig reactions, aldol condensations, and reductive aminations. The stability of the acetal to basic and nucleophilic reagents allows for selective manipulation of other parts of the molecule.

Reactions of the Alkyne Group

The internal alkyne is a versatile functional group that can undergo numerous transformations:

-

Reduction: The alkyne can be selectively reduced to either a cis-alkene using catalysts like Lindlar's catalyst or to a trans-alkene via a dissolving metal reduction (e.g., sodium in liquid ammonia). Complete reduction to the corresponding alkane can be achieved through catalytic hydrogenation with catalysts such as palladium on carbon.

-

Addition Reactions: The triple bond can undergo electrophilic addition of halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl).[4]

-

Coupling Reactions: While not a terminal alkyne, the internal alkyne can still participate in certain coupling reactions. For instance, after suitable modification, it could potentially be used in reactions like the Pauson-Khand reaction.

-

Cycloaddition Reactions: The alkyne can act as a dienophile in Diels-Alder reactions or as a partner in [3+2] cycloadditions, providing access to a variety of cyclic and heterocyclic systems.[11]

Applications in Drug Development and Natural Product Synthesis

The unique structure of this compound makes it an attractive starting material or intermediate in the synthesis of complex molecules with potential biological activity. The alkynyl group is a feature found in numerous natural products and pharmaceuticals, where it can act as a rigid linker or a pharmacophoric element.[4]

The ability to selectively unmask the aldehyde functionality at a later stage in a synthetic sequence is a powerful tool. This allows for the introduction of sensitive functional groups or the construction of complex carbon skeletons without interference from a highly reactive aldehyde. For instance, the alkyne could be elaborated through a Sonogashira coupling, and then the aldehyde could be deprotected and used in a subsequent bond-forming reaction to build a complex molecular architecture.[11]

Visualization of Synthetic Pathway

The following diagram illustrates the key steps in the synthesis of this compound from 1-hexyne.

Sources

- 1. 2-Octyne, 1,1-diethoxy- [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. pearson.com [pearson.com]

- 9. reddit.com [reddit.com]

- 10. youtube.com [youtube.com]

- 11. Frontiers | Annulation of O-silyl N,O-ketene acetals with alkynes for the synthesis of dihydropyridinones and its application in concise total synthesis of phenanthroindolizidine alkaloids [frontiersin.org]

A Researcher's Guide to Sourcing and Utilizing 2-Heptynal Diethyl Acetal

Abstract

2-Heptynal diethyl acetal (CAS No. 18232-30-9) is a valuable bifunctional reagent in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its structure uniquely combines a terminal alkyne, ready for a host of coupling reactions, with an acetal-protected aldehyde, enabling sequential and site-selective transformations.[1] This guide provides drug development professionals and research scientists with a comprehensive overview of this reagent, covering its chemical properties, reliable commercial suppliers, quality assessment considerations, and a detailed, field-proven protocol for its application in the Sonogashira cross-coupling reaction.

Introduction to this compound: A Versatile Building Block

This compound, systematically named 1,1-diethoxyhept-2-yne, is a colorless liquid possessing a seven-carbon chain.[1] Its synthetic utility stems from two key structural features:

-

The Acetal Group: This moiety serves as a robust protecting group for the C1 aldehyde. It is stable under neutral or basic conditions, which are common in many metal-catalyzed coupling reactions.[1] The aldehyde can be readily regenerated via hydrolysis under acidic conditions.[1]

-

The Terminal Alkyne: The C-C triple bond at the C2-C3 position is a versatile functional group for carbon-carbon bond formation. It is a prime substrate for fundamental reactions such as palladium-catalyzed cross-coupling (e.g., Sonogashira), click chemistry, and various addition reactions.[1]

This combination allows for the selective modification at the alkyne terminus without disturbing the latent aldehyde, which can then be unmasked for subsequent reactions like reductive amination or Wittig olefination.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18232-30-9[2] |

| Molecular Formula | C₁₁H₂₀O₂[1][2] |

| Molecular Weight | 184.28 g/mol [1][3] |

| Boiling Point | 99-100°C at 13 mmHg[1][3] |

| Density | 0.877 g/cm³[3][] |

| Refractive Index | ~1.434[3] |

| Physical State | Colorless Liquid[1] |

Commercial Sourcing and Supplier Analysis for Research Applications

The procurement of high-quality starting materials is a critical, non-negotiable first step in any synthetic campaign. The choice of supplier can impact experimental reproducibility, yield, and purity of the final product. For a specialized reagent like this compound, researchers should prioritize suppliers known for excellent quality control, thorough documentation (Certificate of Analysis, SDS), and reliable stock levels.

Table 2: Comparison of Commercial Suppliers for this compound

| Supplier | Typical Purity | Common Offerings | Notes |

| Sigma-Aldrich (Merck) | ≥95% - 98% | Gram to multi-gram scale | A leading global supplier with extensive documentation and a strong reputation for quality in research chemicals. |

| Thermo Scientific (Alfa Aesar) | 98% | Gram scale (e.g., 5g)[5] | A well-regarded brand for research and development chemicals, offering a range of specialty reagents.[5][6] |

| TCI America | >98.0% (GC) | Gram to multi-gram scale | A major supplier known for a broad catalog of organic reagents and high-purity offerings suitable for demanding synthetic applications.[7][8] |

| BOC Sciences | Custom purities available | Research to bulk quantities | A global supplier of a wide range of chemical building blocks and offers custom synthesis services for specific purity or scale requirements.[][9] |

Disclaimer: Availability and product specifications are subject to change. Researchers should always consult the supplier's official website and product-specific documentation before purchase.

Quality Assessment, Handling, and Storage

Verification of Material: Upon receipt, it is good laboratory practice to verify the identity and purity of the reagent, especially before its use in a multi-step synthesis. A simple ¹H NMR spectrum can quickly confirm the key structural features: the characteristic triplet/quartet pattern of the ethoxy groups, the triplet for the terminal methyl group, and the signal for the C1 proton. Gas Chromatography-Mass Spectrometry (GC-MS) is also an excellent method to confirm purity and molecular weight.

Safe Handling: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. While not acutely toxic, it may cause skin and eye irritation.[7][10]

Storage Conditions: To ensure long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. It should be kept away from strong acids, which can catalyze the hydrolysis of the acetal group.[1]

Application Protocol: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful and widely used method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[11] This protocol details a representative copper-co-catalyzed coupling of this compound with an aryl iodide.

Experimental Workflow Diagram

Sources

- 1. This compound (18232-30-9) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 18232-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2-Hexynal diethyl acetal, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 6. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. heptanal diethyl acetal, 688-82-4 [thegoodscentscompany.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

The Advent of a Versatile Building Block: A Technical Guide to the Synthesis and Characterization of 1,1-Diethoxyhept-2-yne

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Synthon of Latent Potential

In the landscape of organic synthesis, the strategic combination of functional groups within a single molecule offers a powerful platform for the construction of complex molecular architectures. Acetylenic acetals, a class of compounds characterized by the presence of both an alkyne and an acetal moiety, represent a versatile and highly valuable synthon. This technical guide delves into the discovery, synthesis, and characterization of a representative member of this class, 1,1-diethoxyhept-2-yne. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence and utility are a direct consequence of the foundational work on the synthesis of acetylenic acetals. This guide will, therefore, treat its "discovery" as the logical extension and application of established synthetic principles.

The core value of 1,1-diethoxyhept-2-yne lies in its bifunctional nature. The terminal alkyne provides a reactive handle for a plethora of transformations, including carbon-carbon bond formation through coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), cycloadditions, and nucleophilic additions. Concurrently, the diethyl acetal serves as a stable protecting group for a latent aldehyde functionality. This aldehyde can be unmasked under acidic conditions, revealing a new site for chemical modification. This orthogonal reactivity makes 1,1-diethoxyhept-2-yne and its analogs powerful intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The Genesis of a Synthetic Strategy: A Mechanistic Perspective

The most direct and widely employed method for the synthesis of 1,1-diethoxyhept-2-yne involves the nucleophilic attack of a heptynylide anion on an electrophilic source of a diethoxymethyl group. This strategy is predicated on the acidity of the terminal alkyne proton of 1-heptyne, which can be readily removed by a strong base to generate a potent carbon-centered nucleophile.

The choice of base is critical for the efficient deprotonation of 1-heptyne. Organolithium reagents, particularly n-butyllithium (n-BuLi), are commonly employed due to their high basicity and commercial availability. The reaction of 1-heptyne with n-BuLi proceeds rapidly and quantitatively in an aprotic ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, at low temperatures to generate the corresponding lithium heptynylide.

The electrophilic partner in this synthesis is triethyl orthoformate. The central carbon atom of triethyl orthoformate is susceptible to nucleophilic attack, leading to the displacement of one of the ethoxy groups. The reaction between the lithium heptynylide and triethyl orthoformate furnishes the desired 1,1-diethoxyhept-2-yne.

The overall synthetic transformation can be visualized as a two-step, one-pot process:

Figure 1: Synthetic workflow for 1,1-diethoxyhept-2-yne.

A Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 1,1-diethoxyhept-2-yne, based on established methods for the preparation of acetylenic acetals.

Materials and Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen inlet.

-

Anhydrous tetrahydrofuran (THF)

-

1-Heptyne (distilled prior to use)

-

n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

-

Triethyl orthoformate (distilled prior to use)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Apparatus for fractional distillation under reduced pressure

Procedure:

-

Reaction Setup: A 250 mL three-necked round-bottom flask is flame-dried under a stream of nitrogen and allowed to cool to room temperature. The flask is charged with anhydrous THF (100 mL) and 1-heptyne (5.0 g, 52 mmol). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Formation of the Lithium Acetylide: n-Butyllithium in hexanes (1.1 equivalents, 57.2 mmol) is added dropwise to the stirred solution of 1-heptyne over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for an additional hour to ensure complete formation of the lithium heptynylide.

-

Reaction with Triethyl Orthoformate: Triethyl orthoformate (1.2 equivalents, 62.4 mmol) is added dropwise to the cold suspension of the lithium acetylide. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm slowly to room temperature overnight with continuous stirring.

-

Workup and Extraction: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by fractional distillation under reduced pressure to afford 1,1-diethoxyhept-2-yne as a colorless liquid.

Characterization and Data Summary

The structure and purity of the synthesized 1,1-diethoxyhept-2-yne would be confirmed by a combination of spectroscopic techniques. The expected data is summarized in the table below, based on the analysis of analogous compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethyl groups of the acetal (triplet and quartet), a singlet for the acetal proton, a triplet for the terminal methyl group of the heptynyl chain, and multiplets for the methylene groups of the heptynyl chain. |

| ¹³C NMR | Resonances for the acetylenic carbons, the acetal carbon, and the carbons of the ethoxy and heptynyl groups. |

| IR | A characteristic weak absorption for the C≡C triple bond around 2200-2260 cm⁻¹, and strong C-O stretching bands for the acetal group around 1050-1150 cm⁻¹. |

| Mass Spec. | The molecular ion peak and characteristic fragmentation patterns of acetals, such as the loss of an ethoxy group. |

Mechanistic Rationale for Experimental Choices

-

Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is paramount. Organolithium reagents are extremely reactive towards protic sources, such as water, which would quench the base and prevent the deprotonation of 1-heptyne.

-

Low Temperature: The reaction is conducted at -78 °C to control the exothermicity of the deprotonation step and to prevent side reactions, such as the reaction of n-butyllithium with the solvent.

-

Inert Atmosphere: A nitrogen or argon atmosphere is maintained throughout the reaction to prevent the reaction of the highly reactive organolithium species with atmospheric oxygen and moisture.

-

Order of Addition: The dropwise addition of n-butyllithium to the alkyne solution ensures that the concentration of the strong base is kept low, minimizing potential side reactions. Similarly, the slow addition of the orthoformate to the pre-formed acetylide allows for controlled reaction and heat dissipation.

-

Aqueous Workup: The quench with saturated ammonium chloride, a mild acid, neutralizes any remaining organolithium species and protonates the lithium ethoxide byproduct, facilitating its removal during the aqueous extraction.

Conclusion and Future Outlook

The synthesis of 1,1-diethoxyhept-2-yne, while not a landmark discovery in itself, exemplifies the power of established synthetic methodologies in creating valuable and versatile building blocks for organic synthesis. The ability to orthogonally functionalize the alkyne and the latent aldehyde moieties makes this and related acetylenic acetals highly sought-after intermediates in the development of new pharmaceuticals and functional materials. Future research in this area may focus on the development of more sustainable and atom-economical methods for their synthesis, as well as the exploration of their utility in novel synthetic transformations and the construction of increasingly complex molecular targets.

References

-

Howk, B. W., & Sauer, J. C. (1958). Synthesis of Acetylenic Acetals, Ketals and Orthoesters. Journal of the American Chemical Society, 80(22), 5925-5927. [Link]

- Brandsma, L., & Verkruijsse, H. D. (1981).

-

NIST Chemistry WebBook, SRD 69: 2-Octyne, 1,1-diethoxy-. [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Acidic Hydrolysis and Deprotection of 2-Heptynal Diethyl Acetal

Abstract

This document provides a detailed protocol for the acidic hydrolysis of 2-heptynal diethyl acetal to yield 2-heptynal. Acetal moieties are prevalent protecting groups for aldehydes and ketones in multistep organic synthesis due to their stability in neutral to basic conditions.[1][2] However, their efficient and clean removal is a critical step to unmask the carbonyl functionality for subsequent transformations. This guide, intended for researchers, scientists, and professionals in drug development, delineates the mechanistic rationale, experimental setup, procedural steps, and in-process validation for this deprotection. We will explore various catalytic systems, from traditional Brønsted acids to milder Lewis acid alternatives, and discuss troubleshooting strategies to ensure high-yield and high-purity outcomes.

Introduction: The Strategic Importance of Acetal Deprotection

In the landscape of complex molecule synthesis, protecting groups are indispensable tools for achieving chemoselectivity. Acetals, such as this compound, serve as robust protectors for the aldehyde functional group, allowing for selective reactions at other sites within a molecule, such as the alkyne moiety.[1] The regeneration of the aldehyde via hydrolysis is a pivotal step, and its success hinges on the careful selection of reaction conditions to avoid unwanted side reactions and ensure complete conversion. The reaction is a reversible equilibrium; therefore, driving it towards the product (the aldehyde) typically involves using a large excess of water.[3][4]

Mechanistic Overview: The A-1 Pathway of Acid-Catalyzed Acetal Hydrolysis

The acidic hydrolysis of acetals generally proceeds through an A-1 mechanism.[5] This multi-step process is initiated by the protonation of one of the acetal's oxygen atoms by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol). Subsequent departure of the alcohol is facilitated by the lone pair of electrons on the adjacent oxygen, forming a resonance-stabilized oxonium ion. This highly electrophilic intermediate is then attacked by water. A final deprotonation step regenerates the acid catalyst and yields the desired aldehyde and two equivalents of alcohol.

Caption: General mechanism for the acid-catalyzed hydrolysis of an acetal.

Experimental Design: Selecting the Appropriate Conditions

The choice of acid catalyst and solvent system is critical and depends on the substrate's sensitivity to acidic conditions. For robust substrates, common mineral acids are effective. However, for molecules with acid-labile functional groups, milder catalytic systems are preferable.

| Catalytic System | Typical Conditions | Advantages | Considerations | Reference |

| Brønsted Acids | ||||

| HCl, H₂SO₄, TsOH | 0.1-2 M in THF/H₂O or Acetone/H₂O, RT to 50°C | Inexpensive, readily available, effective for simple substrates. | Harsh conditions may not be suitable for sensitive functional groups. | [4] |

| Lewis Acids | ||||

| Bi(NO₃)₃·5H₂O | 25 mol% in CH₂Cl₂ with a small amount of H₂O, RT | Mild, chemoselective, easy workup. | Less effective for cyclic acetals. | [6] |

| Ce(OTf)₃ | Catalytic amount in wet nitromethane, RT | Very gentle, operates at near-neutral pH. | Reagent cost can be higher. | [7] |

| Heterogeneous Catalysts | ||||

| Amberlyst-15 | Stirring in acetone/H₂O, RT to reflux | Reusable catalyst, simplified purification. | Can be slower than homogeneous catalysts. | [7] |

| Iodine-Based | ||||

| I₂ in Acetone | 10 mol% I₂ in acetone, RT | Neutral conditions, very fast for acyclic acetals. | Requires quenching with a reducing agent. | [8] |

Detailed Laboratory Protocols

Protocol 1: Standard Deprotection using Hydrochloric Acid

This protocol is suitable for general-purpose deprotection where acid-sensitive groups are not a concern.

Materials:

-

This compound

-

Tetrahydrofuran (THF)

-

2 M Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate or Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water (e.g., 10 mL THF and 5 mL H₂O per 1 gram of acetal).

-

Acid Addition: To the stirring solution, add 2 M HCl (0.5 eq).

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent system). The starting acetal should have a higher Rf value than the more polar aldehyde product. The reaction is typically complete within 2-4 hours at room temperature. Gentle heating to 40°C can be applied to accelerate the reaction if necessary.

-

Work-up: a. Once the reaction is complete, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases (pH ~7-8). b. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x volume of the aqueous layer). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude 2-heptynal can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after the work-up.

Protocol 2: Mild Deprotection using Iodine in Acetone

This method is highly recommended for substrates containing acid-sensitive functional groups.[8]

Materials:

-

This compound

-

Reagent-grade acetone

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Dichloromethane

-

Standard laboratory glassware as listed in Protocol 1

Procedure:

-

Reaction Setup: Dissolve the this compound (1.0 eq) in acetone (10 mL per 1 gram of acetal).

-

Catalyst Addition: Add molecular iodine (0.1 eq) to the solution. The mixture will turn brown.

-

Reaction Monitoring: Stir the mixture at room temperature. For acyclic acetals, the reaction is often complete within 5-15 minutes.[8] Monitor by TLC.

-

Work-up: a. Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution dropwise until the brown color of the iodine disappears. b. Remove the acetone under reduced pressure. c. Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 15 mL). d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel as needed.

Troubleshooting and Self-Validation

A self-validating protocol includes in-process checks to ensure the reaction is proceeding as expected.

Caption: A logical workflow for troubleshooting acetal deprotection reactions.

-

Issue: Incomplete Conversion: If the reaction stalls, consider gently heating the mixture or adding a further portion of the acid catalyst. For hydrolytic deprotections, ensure sufficient water is present.[8]

-

Issue: Formation of Byproducts: The alkyne functionality in 2-heptynal is generally stable to the conditions described. However, if oligomerization or other side reactions of the product aldehyde are observed, switching to a milder, faster method like the iodine/acetone protocol is advised.

-

Validation: The identity and purity of the final product, 2-heptynal, should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the characteristic acetal C-H signal (around 4.5-5.5 ppm) and the appearance of the aldehyde C-H signal (around 9.5-10 ppm) in the ¹H NMR spectrum are key indicators of a successful reaction. IR spectroscopy will show the appearance of a strong carbonyl (C=O) stretch around 1700-1720 cm⁻¹.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Strong acids are corrosive. Handle with care.

-

Organic solvents are flammable. Keep away from ignition sources.

-

Iodine is a hazardous substance; avoid inhalation and skin contact.

Conclusion

The deprotection of this compound is a straightforward yet critical transformation in organic synthesis. By understanding the underlying mechanism and selecting the appropriate reaction conditions based on the substrate's overall functionality, researchers can achieve high yields of the desired 2-heptynal. The protocols provided herein offer both standard and mild options to suit a variety of synthetic contexts, while the troubleshooting guide aims to equip scientists with the knowledge to overcome common experimental challenges.

References

- Vulcanchem. (n.d.). This compound - 18232-30-9.

-

Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

-

Cram, D. J., & Helgeson, R. C. (2008). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. Retrieved from [Link]

-

Fife, T. H., & Natarajan, R. (1986). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society. Retrieved from [Link]

-

Raymond, K. N. (n.d.). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Retrieved from [Link]

-

Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

-

Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ? r/chemistry. Retrieved from [Link]

-

Wentzel Lab. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Raymond, K. N. (n.d.). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular “Nanozyme”. OSTI.GOV. Retrieved from [Link]

-

Mirjalili, B. F., Zolfigol, M. A., Bamoniri, A., & Hazar, A. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society. Retrieved from [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]

-

Eash, K. J., Pulia, M. S., Wieland, L. C., & Mohan, R. S. (2000). A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. This compound (18232-30-9) for sale [vulcanchem.com]

- 2. osti.gov [osti.gov]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: The Strategic Use of 1,1-Diethoxyhept-2-yne in the Synthesis of Novel Heterocyclic Scaffolds

Abstract

These application notes serve as a technical guide for researchers, medicinal chemists, and professionals in drug development on the synthetic utility of 1,1-diethoxyhept-2-yne, a versatile yet underexplored building block. While direct literature on this specific reagent is nascent, its inherent functionalities—an electron-rich alkyne and a protected aldehyde (acetal)—position it as a powerful precursor for a diverse array of heterocyclic compounds. By drawing analogies from the well-established chemistry of ynol ethers and alkynyl acetals, this document provides a series of detailed protocols and mechanistic insights for the synthesis of substituted pyrazoles, isoxazoles, and furans. The methodologies presented herein are designed to be robust and adaptable, providing a solid foundation for the exploration of new chemical space in heterocyclic chemistry.

Introduction: Unveiling the Synthetic Potential of 1,1-Diethoxyhept-2-yne

1,1-Diethoxyhept-2-yne is a unique bifunctional molecule. The diethyl acetal serves as a stable protecting group for a carbonyl, which can be unmasked under acidic conditions for further derivatization. More importantly, the internal alkyne is polarized by the adjacent oxygen-bearing carbon, rendering it susceptible to a variety of transformations including cycloadditions and transition-metal-catalyzed cyclizations. This dual reactivity allows for sequential or one-pot transformations, making it an attractive starting material for the efficient construction of complex molecular architectures.

The electron-rich nature of the alkyne moiety in structures analogous to 1,1-diethoxyhept-2-yne has been shown to be a key feature in facilitating catalytic cycloaddition reactions for the modular assembly of valuable carbo- and heterocycles.[1][2] This guide will detail three strategic applications of 1,1-diethoxyhept-2-yne in heterocyclic synthesis, providing step-by-step protocols and the underlying chemical principles.

Part 1: Synthesis of 3-Butyl-5-pentylpyrazole via Condensation with Hydrazine

The reaction of α,β-alkynyl ketones and their acetal analogues with binucleophiles such as hydrazine is a classic and efficient method for the synthesis of pyrazoles. In this proposed protocol, 1,1-diethoxyhept-2-yne is expected to react with hydrazine hydrate in a one-pot procedure that involves a tandem Michael addition, cyclization, and aromatization sequence.

Mechanistic Rationale

The reaction is initiated by the Michael addition of one of the nitrogen atoms of hydrazine to the electron-deficient β-carbon of the alkyne. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the electrophilic acetal carbon (or the ketone after in-situ hydrolysis). The resulting intermediate then eliminates two molecules of ethanol and undergoes tautomerization to yield the stable aromatic pyrazole ring.

Sources

Guide to Sonogashira Coupling: Principles and Protocol for Acetal-Protected Alkynes

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized centers. This application note provides a comprehensive guide to the reaction, with a specific focus on substrates containing sensitive functional groups, such as acetals. We first address a critical mechanistic prerequisite—the necessity of a terminal alkyne—and clarify why internal alkynes like 1,1-diethoxyhept-2-yne are unsuited for the classic Sonogashira reaction. We then provide a detailed, field-proven protocol for a structurally analogous terminal alkyne, 3,3-diethoxyprop-1-yne , to guide researchers working with similar acetal-protected scaffolds. This guide covers mechanistic principles, optimization of reaction parameters, a step-by-step experimental workflow, and a robust troubleshooting section to ensure successful implementation.

Foundational Principles: The Indispensable Role of the Terminal Alkyne

The Sonogashira reaction traditionally involves the palladium-catalyzed coupling of an aryl or vinyl halide with a terminal alkyne .[1] The universally accepted mechanism, which proceeds via two interconnected catalytic cycles, hinges on the presence of a weakly acidic proton on the sp-hybridized carbon of the alkyne (R-C≡C-H ).[2][3]

An amine base, often in the presence of a copper(I) co-catalyst, deprotonates this terminal alkyne to form a copper acetylide intermediate.[4][5] This species then undergoes transmetalation to the palladium center, which has already been activated via oxidative addition to the aryl/vinyl halide. The cycle concludes with reductive elimination to yield the final cross-coupled product and regenerate the active palladium(0) catalyst.[2]

The specified substrate, 1,1-diethoxyhept-2-yne , is an internal alkyne. Its structure (CH₃(CH₂)₃-C≡C-CH(OEt)₂) lacks the essential terminal C-H bond. Consequently, it cannot be deprotonated to form the requisite acetylide intermediate, rendering the standard Sonogashira coupling mechanistically impossible.

To provide a valuable and practical guide, this document will focus on a closely related and synthetically useful substrate: 3,3-diethoxyprop-1-yne . This molecule contains both the necessary terminal alkyne for the coupling and a diethyl acetal group, presenting a relevant case study for coupling reactions involving acid-sensitive functional groups.

The Dual Catalytic Cycle: A Mechanistic Overview

The efficiency of the Sonogashira coupling stems from the synergistic action of palladium and copper catalysts. While copper-free variants exist and are valuable for preventing alkyne homocoupling, the classical dual-catalytic system remains widely employed for its mild conditions and high efficiency.[1][6]

-

The Palladium Cycle: The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl/vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step.[5]

-

The Copper Cycle: Concurrently, the terminal alkyne (H-C≡C-R²) reacts with the Cu(I) salt to form a π-alkyne complex, which increases the acidity of the terminal proton.[5] The amine base then deprotonates this complex to generate a highly reactive copper(I) acetylide (Cu-C≡C-R²).

-

Transmetalation & Reductive Elimination: The copper acetylide transfers its acetylide group to the Pd(II) complex in a step known as transmetalation. The resulting diorganopalladium(II) complex then undergoes reductive elimination to release the final coupled product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst, allowing the cycle to continue.[2]

Optimizing Reaction Conditions: A Parameter Guide

The success of a Sonogashira coupling, particularly with sensitive substrates, depends on the careful selection of several key parameters.

| Parameter | Common Reagents & Conditions | Considerations for Acetal-Protected Alkynes |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (0.5-5 mol%)Pd(PPh₃)₄ (0.5-5 mol%) | Pd(PPh₃)₂Cl₂ is often more stable and convenient.[3] For less reactive aryl bromides or chlorides, catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) may be necessary.[5] |

| Copper Co-catalyst | Copper(I) Iodide (CuI) (1-10 mol%) | Essential for the classical mechanism. Its exclusion leads to the "copper-free" variant, which is useful for preventing alkyne homocoupling (Glaser coupling) but may require higher temperatures or different ligands.[5][7] |

| Aryl/Vinyl Halide | Reactivity: R-I > R-OTf > R-Br >> R-Cl | Aryl iodides are most reactive and often couple at room temperature.[1] Aryl bromides may require heating, while chlorides typically demand specialized, highly active catalyst systems.[5] |

| Base | Amines: Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Diisopropylethylamine (DIPEA)Inorganic: K₂CO₃, Cs₂CO₃ | Amine bases are standard and can serve as the solvent.[1] Ensure the base is anhydrous and high-purity, as moisture can deactivate catalysts.[8] The acetal is generally stable to amine bases but can be sensitive to the acidic HX byproduct if the base is not sufficiently strong or present in stoichiometric excess. |

| Solvent | THF, DMF, Acetonitrile, Toluene, or neat amine base | THF is a versatile and common choice. DMF can be used but may require higher temperatures for removal. The amine base itself can serve as the solvent, simplifying the reaction mixture.[9] Rigorous degassing of the solvent is critical to prevent oxidative catalyst decomposition and Glaser coupling.[8] |

| Temperature | Room Temperature to 100 °C | Start at room temperature for aryl iodides.[10] For aryl bromides, gentle heating (40-65 °C) may be required.[11] Monitor for potential acetal degradation at elevated temperatures, although they are generally robust under basic/neutral conditions. |

Experimental Protocol: Sonogashira Coupling of Iodobenzene and 3,3-Diethoxyprop-1-yne

This protocol provides a reliable starting point for coupling an aryl iodide with an acetal-protected terminal alkyne. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or in a glovebox.[8][12]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |

| Iodobenzene | 204.01 | 1.0 | 1.0 |

| 3,3-Diethoxyprop-1-yne | 128.17 | 1.2 | 1.2 |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | 10.0 | 10.0 (as solvent) |

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry, 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

-

Seal the flask, and evacuate and backfill with inert gas three times.

-

-

Solvent and Reagent Addition:

-

Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (1.4 mL, 10.0 mmol) via syringe.

-

Add iodobenzene (112 µL, 1.0 mmol) via syringe.

-

Stir the resulting pale yellow suspension for 5 minutes at room temperature.

-

-

Alkyne Addition:

-

Add 3,3-diethoxyprop-1-yne (155 µL, 1.2 mmol) dropwise to the mixture over 2 minutes. A slight color change or warming may be observed.

-

-

Reaction Monitoring:

-

Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 2-4 hours.

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of iodobenzene), dilute the mixture with diethyl ether (20 mL).

-

Filter the mixture through a short plug of Celite® to remove precipitated salts and catalyst residues, washing the plug with additional diethyl ether (2 x 10 mL).[10]

-

Transfer the combined filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove copper salts, followed by brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,1-diethoxy-3-phenylprop-2-yne product. Expected yields are typically in the 85-95% range.

-

Troubleshooting Common Issues

Even robust reactions can encounter problems. A systematic approach to troubleshooting is key to overcoming challenges.[8]

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive palladium catalyst.2. Oxygen contamination.3. Impure reagents (solvent, base).4. Insufficient reactivity of aryl halide. | 1. Use fresh Pd catalyst; avoid storing in air.[8]2. Ensure rigorous degassing of solvents and maintain a positive inert atmosphere.[8]3. Use anhydrous solvents and distill amine bases before use.4. For aryl bromides, increase temperature to 40-65 °C. For chlorides, switch to a more active catalyst system (e.g., using bulky phosphine ligands).[5][11] |

| Black Precipitate Forms (Palladium Black) | Catalyst decomposition due to oxygen or impurities. | Improve inert atmosphere technique.[8] Ensure high purity of all reagents and solvents. |

| Significant Alkyne Homocoupling (Glaser Product) | Oxygen presence promotes the copper-mediated oxidative homocoupling. | 1. Improve degassing and inert atmosphere techniques.2. Add the alkyne slowly to the reaction mixture to keep its instantaneous concentration low.[13]3. Switch to a copper-free protocol if the problem persists.[7] |

| Acetal Hydrolysis (Detected in Crude NMR) | Presence of acid (e.g., un-neutralized HX) and water. | Ensure the amine base is in sufficient stoichiometric excess (≥2 equiv.) and is anhydrous. Use anhydrous solvents and perform work-up promptly after reaction completion. |

References

-

Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

-

The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews. [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. [Link]

-

Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. (2019). Organometallics. [Link]

-

Sonogashira Coupling. (n.d.). Organic-synthesis.org. [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. (n.d.). NROChemistry. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances. [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (2023). Sustainable Chemical Insight in Biological Exploration. [Link]

-

Screening different bases and solvents in the nickel- catalysed Sonogashira reaction. (2016). ResearchGate. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

-

The Sonogashira Coupling. (n.d.). University of Wisconsin-La Crosse. [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. [Link]

-

Synthesis of internal alkynes. a Sonogashira coupling of unactivated... (2020). ResearchGate. [Link]

-

Sonogashira Coupling. (n.d.). OpenOChem Learn. [Link]

-

Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters. [Link]

-

Sonogashira Coupling. (2016). Royal Society of Chemistry. [Link]

-

Sonogashira troubleshooting help needed. (2020). Reddit. [Link]

-

What is the best procedure for Sonogashira coupling? (2014). ResearchGate. [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). Organic Letters. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. books.rsc.org [books.rsc.org]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.lucp.net [books.lucp.net]

- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 11. reddit.com [reddit.com]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for the Alkylation of Metallated 2-Heptynal Diethyl Acetal Derivatives

Introduction: Strategic C-C Bond Formation in Drug Discovery

In the landscape of modern organic synthesis and drug development, the precise construction of carbon-carbon bonds is a cornerstone of molecular design. The alkylation of terminal alkynes represents a powerful and versatile strategy for elongating carbon chains, a frequent necessity in the synthesis of complex bioactive molecules. This application note provides a detailed technical guide on the alkylation of metallated 2-heptynal diethyl acetal, a key synthetic intermediate. The acetal functionality serves as a robust protecting group for the otherwise reactive aldehyde, allowing for selective functionalization at the terminal alkyne position.[1] This process, involving deprotonation with a strong base followed by nucleophilic substitution, offers a reliable pathway to a diverse range of substituted alkynes, which are valuable precursors for further transformations.

This guide is intended for researchers, medicinal chemists, and process development scientists. It will delve into the underlying mechanistic principles, provide field-proven, step-by-step protocols, and present the necessary data for the successful execution and validation of this important transformation.

Reaction Mechanism: The Power of Acetylide Nucleophiles

The alkylation of this compound proceeds through a two-step sequence: deprotonation and nucleophilic substitution.

-

Deprotonation (Metallation): The terminal alkyne proton of this compound is weakly acidic. Treatment with a strong, non-nucleophilic base, most commonly an organolithium reagent such as n-butyllithium (n-BuLi), results in the abstraction of this proton. This acid-base reaction generates a lithium acetylide, a potent carbon-centered nucleophile. The choice of a strong base is critical, as weaker bases are unable to deprotonate the alkyne effectively.

-

Nucleophilic Substitution (Alkylation): The generated lithium acetylide then acts as a strong nucleophile, attacking an electrophilic alkyl halide (e.g., ethyl iodide) in a classic bimolecular nucleophilic substitution (SN2) reaction. The acetylide anion displaces the halide leaving group, forming a new carbon-carbon bond and elongating the original alkyne chain. For this step to be efficient, primary alkyl halides are strongly preferred. Secondary and tertiary halides are prone to undergoing elimination (E2) reactions due to the strong basicity of the acetylide anion.

Caption: Reaction mechanism for the alkylation of this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the alkylation of this compound with ethyl iodide.

Materials and Equipment

-

Reagents: this compound, n-butyllithium (solution in hexanes), ethyl iodide, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄), diethyl ether.

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, Schlenk line or inert gas (argon/nitrogen) manifold, low-temperature thermometer, ice-water bath, dry ice-acetone bath, separatory funnel, rotary evaporator, vacuum pump.

Protocol 1: Synthesis of 1,1-Diethoxy-2-nonyne

Safety Precaution: n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere with appropriate personal protective equipment (flame-retardant lab coat, safety glasses, and gloves). All glassware must be oven- or flame-dried before use.

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum under an inert atmosphere (argon or nitrogen).

-

Initial Charging: Add this compound (1.0 eq) to the flask, followed by anhydrous THF via syringe.

-

Cooling: Cool the solution to -78 °C using a dry ice-acetone bath.

-

Metallation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 1 hour.

-

Alkylation: Add ethyl iodide (1.2 eq) dropwise to the lithium acetylide solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Quenching: Cool the reaction mixture to 0 °C with an ice-water bath and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with water and saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford the pure 1,1-diethoxy-2-nonyne.

Caption: Experimental workflow for the synthesis of 1,1-diethoxy-2-nonyne.

Data Presentation

Successful synthesis of the target compound should be confirmed by spectroscopic analysis. Below is a table summarizing typical reaction parameters and expected analytical data for the starting material and the alkylated product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reagent Stoichiometry | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| This compound | C₁₁H₂₀O₂ | 184.28 | 1.0 eq | - | ~5.2 (t, 1H), ~3.6 (m, 4H), ~2.2 (m, 2H), ~1.9 (t, 1H), ~1.4 (m, 4H), ~1.2 (t, 6H), ~0.9 (t, 3H) | ~91.0, ~83.0, ~78.0, ~61.5, ~30.5, ~22.0, ~18.5, ~15.0, ~13.5 |

| 1,1-Diethoxy-2-nonyne | C₁₃H₂₄O₂ | 212.33 | - | 75-85 | ~5.2 (t, 1H), ~3.6 (m, 4H), ~2.2 (m, 4H), ~1.4 (m, 6H), ~1.2 (t, 6H), ~1.1 (t, 3H), ~0.9 (t, 3H) | ~91.0, ~81.0, ~80.0, ~61.5, ~31.0, ~28.5, ~22.0, ~18.5, ~15.0, ~14.0, ~13.5 |

Note: NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Conclusion and Further Applications

The protocol described provides a reliable and scalable method for the synthesis of 1,1-diethoxy-2-nonyne and other homologous alkynyl acetals. The acetal protecting group can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, opening up a vast array of subsequent chemical transformations. The resulting α,β-alkynyl aldehydes are valuable precursors for the synthesis of complex natural products, pharmaceutical intermediates, and functional materials. This methodology, grounded in fundamental principles of organic chemistry, remains an indispensable tool for the modern synthetic chemist.

References

-

Organic Syntheses. 4,4-Dimethoxybut-1-yne. Available at: [Link]

-

Hansen, F. O., et al. (2020). Diels-Alder reactions with 1,1-diethoxybut-3-yn-2-one and some 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones. Arkivoc, 2020(8), 12-19. Available at: [Link]

-

PubChem. 1,1-Diethoxyoct-2-yne. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Chemoselective Grignard Addition to Ketones in the Presence of Acetylenic Acetal Functionality

A Protocol for the Synthesis of Tertiary Propargylic Alcohols

Abstract

The Grignard reaction remains a cornerstone of synthetic organic chemistry for the formation of carbon-carbon bonds.[1][2] A significant challenge in complex molecule synthesis is achieving chemoselectivity, where a reagent reacts with one functional group in the presence of others. This application note provides a detailed protocol for the chemoselective addition of a Grignard reagent to a ketone moiety within a molecule that also contains an internal alkyne and a diethyl acetal. We demonstrate the inertness of the acetylenic acetal functionality under standard Grignard conditions, highlighting the utility of acetals as effective protecting groups for carbonyls.[3] This protocol is designed for researchers in synthetic chemistry and drug development, offering insights into predictable, selective transformations on multifunctional substrates.

Reaction Principle and Mechanism

The core of this procedure is the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to the electrophilic carbon of a ketone. The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[4] This nucleophilic carbon attacks the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate.[5][6] A subsequent aqueous workup using a mild acid, such as saturated ammonium chloride, protonates the alkoxide to yield the final tertiary alcohol product.[7]

Critically, other functional groups present in the substrate—the internal alkyne and the diethyl acetal—are unreactive under these conditions.

-

Internal Alkynes: Unlike terminal alkynes, internal alkynes lack an acidic proton and are not susceptible to deprotonation by the Grignard reagent.[8] Direct nucleophilic addition of a Grignard reagent to an unactivated internal alkyne is not a facile process.

-

Acetals: Acetals are geminal-diether derivatives that are stable in basic and nucleophilic environments. They are frequently employed as protecting groups for aldehydes and ketones precisely because they do not react with reagents like Grignard reagents or metal hydrides.[3]

This inherent difference in reactivity allows for a highly selective transformation, as illustrated in the reaction below:

Reaction Scheme: Methylmagnesium Bromide Addition to 8,8-Diethoxyoct-6-yn-2-one

Materials and Apparatus

Reagents and Chemicals

| Reagent/Chemical | Formula | M.W. ( g/mol ) | Molar Eq. | Amount | Notes |

| 8,8-Diethoxyoct-6-yn-2-one | C₁₂H₂₀O₃ | 212.29 | 1.0 | 2.12 g (10 mmol) | Substrate |

| Methylmagnesium Bromide | CH₃MgBr | 119.23 | 1.2 | 4.0 mL (12 mmol) | 3.0 M solution in diethyl ether |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL | Solvent, must be anhydrous |

| Saturated Aqueous NH₄Cl | NH₄Cl | 53.49 | - | 30 mL | For quenching |

| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | ~100 mL | For extraction |

| Saturated Aqueous NaCl (Brine) | NaCl | 58.44 | - | 30 mL | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | For drying |

| Silica Gel | SiO₂ | 60.08 | - | As needed | For chromatography |

| Eluent for Chromatography | - | - | - | As needed | e.g., 20% Ethyl Acetate in Hexanes |

Apparatus

-

Three-necked round-bottom flask (100 mL)

-

Reflux condenser with gas inlet/outlet

-

Dropping funnel (25 mL)

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with bubbler

-

Ice-water bath

-

Syringes and needles

-

Standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask)

-

Rotary evaporator

Safety Precautions

-

Fire Hazard: Grignard reagents and the ethereal solvents (THF, diethyl ether) are extremely flammable.[9][10] All operations must be conducted in a certified chemical fume hood, away from any ignition sources. Ensure a fire extinguisher (Class B/D) is accessible.

-

Anhydrous Conditions: Grignard reagents react violently with water.[1][11] All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be performed under a dry, inert atmosphere (N₂ or Ar).[12][13]

-

Exothermic Reaction: The Grignard addition and, particularly, the quenching step are exothermic.[12][14] Maintain cooling with an ice bath and add reagents slowly to control the reaction rate and temperature.[15]

-

Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[10]

Detailed Experimental Protocol

Reaction Setup and Execution

-

Apparatus Preparation: Assemble the three-necked flask with the magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under a steady stream of inert gas or oven-dry all glassware and assemble it hot, allowing it to cool under an inert atmosphere.

-

Initial Setup: Once at room temperature, maintain a positive pressure of inert gas. To the reaction flask, add 8,8-diethoxyoct-6-yn-2-one (2.12 g, 10 mmol) and dissolve it in 30 mL of anhydrous THF.

-

Grignard Addition:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Charge the dropping funnel with the methylmagnesium bromide solution (4.0 mL of 3.0 M solution, 12 mmol).

-

Add the Grignard reagent to the stirred solution dropwise over a period of 20-30 minutes. Maintain the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it stir at room temperature for 1 hour.

-

-

Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone.

Reaction Quenching and Workup

-

Cooling: After the reaction is complete, cool the flask back down to 0 °C in an ice-water bath. This is crucial to control the exotherm of the quenching process.[7][14]

-

Quenching: Slowly and carefully add 30 mL of saturated aqueous ammonium chloride solution dropwise via the dropping funnel.[7] Vigorous gas evolution (methane) and the formation of white inorganic salts will be observed. The addition should be slow enough to keep the reaction from becoming too vigorous.[16]

-

Extraction:

-

Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and shake well.

-

Allow the layers to separate. Drain the lower aqueous layer.[7]

-

Extract the aqueous layer two more times with 25 mL portions of diethyl ether to ensure complete recovery of the product.

-

Combine all organic extracts in the separatory funnel.

-

-

Washing and Drying:

-

Wash the combined organic layer with 30 mL of brine. This helps remove residual water and break any emulsions.[7]

-

Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and wash the solid with a small amount of diethyl ether.

-

Purification and Characterization

-

Solvent Removal: Concentrate the filtered organic solution using a rotary evaporator to obtain the crude product as an oil.

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using an appropriate eluent system (e.g., 20% ethyl acetate in hexanes) to isolate the pure tertiary alcohol.

-

Characterization: The structure of the purified product, 8,8-diethoxy-2-methyloct-6-yn-2-ol , should be confirmed using spectroscopic methods.

Visualized Workflows and Mechanisms

Figure 2. Simplified reaction mechanism logical relationship.

Expected Results and Characterization

| Parameter | Expected Value/Data |

| Yield | 75-90% (isolated yield) |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR | δ ~ 3.5-3.7 (m, 4H, -OCH₂CH₃), δ ~ 2.2-2.4 (m, 4H, allylic CH₂), δ ~ 1.5 (s, 3H, -C(OH)CH₃), δ ~ 1.2 (t, 6H, -OCH₂CH₃). The exact shifts for the methylene protons adjacent to the alkyne will be characteristic. [17][18] |

| ¹³C NMR | δ ~ 80-90 (alkyne carbons), δ ~ 70 (tertiary alcohol carbon), δ ~ 60 (-OCH₂CH₃), δ ~ 15 (-OCH₂CH₃). |

| IR Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), weak C≡C stretch (~2200-2250 cm⁻¹), C-O stretches (~1050-1150 cm⁻¹). [18][19] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Reaction fails to initiate or proceeds with low conversion. | 1. Wet glassware or solvents. [13] 2. Impure or deactivated magnesium surface on Grignard reagent. | 1. Ensure all glassware is rigorously flame-dried under inert gas. Use freshly opened or distilled anhydrous solvents. 2. Use a fresh, high-quality Grignard reagent. Titrate the reagent before use to confirm its concentration. |